An In-depth Technical Guide to 1-Benzyl-3-(trifluoromethyl)piperazine: Properties, Synthesis, and Inferred Biological Profile
An In-depth Technical Guide to 1-Benzyl-3-(trifluoromethyl)piperazine: Properties, Synthesis, and Inferred Biological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzyl-3-(trifluoromethyl)piperazine is a substituted piperazine derivative that has garnered interest within medicinal chemistry as a potential scaffold and intermediate for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system (CNS). The incorporation of a benzyl group and a trifluoromethyl moiety on the piperazine ring suggests a modulation of its physicochemical and pharmacological properties compared to parent piperazines like benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP). This technical guide provides a comprehensive overview of the known basic properties of 1-Benzyl-3-(trifluoromethyl)piperazine, including its chemical structure, and available physicochemical data. While specific experimental data on its pharmacological and toxicological profile are limited in publicly accessible literature, this guide synthesizes information from closely related analogs to infer its potential biological activities and safety considerations. Furthermore, it outlines general synthetic strategies and analytical methodologies relevant to this class of compounds, offering a valuable resource for researchers engaged in the design and development of novel piperazine-based compounds.
Chemical and Physical Properties
1-Benzyl-3-(trifluoromethyl)piperazine is a chiral molecule featuring a piperazine ring substituted at the 1-position with a benzyl group and at the 3-position with a trifluoromethyl group. The presence of the trifluoromethyl group is known to enhance the lipophilicity of a molecule, which can influence its ability to cross the blood-brain barrier and its metabolic stability.
Table 1: Physicochemical Properties of 1-Benzyl-3-(trifluoromethyl)piperazine and Related Analogs
| Property | 1-Benzyl-3-(trifluoromethyl)piperazine | Benzylpiperazine (BZP) | 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) |
| Molecular Formula | C₁₂H₁₅F₃N₂ | C₁₁H₁₆N₂ | C₁₁H₁₃F₃N₂ |
| Molecular Weight | 244.26 g/mol | 176.26 g/mol | 230.23 g/mol |
| CAS Number | 167566-34-9 | 2759-28-6 | 15532-75-9 |
| LogP (calculated) | 2.39 | ~1.8 | ~2.8 |
| Boiling Point | Not available | 129-130 °C @ 10 mmHg | 65-71 °C @ 15 mmHg[1] |
| Melting Point | Not available | 19-21 °C | Not available |
| pKa | Not available | 8.35, 3.15 | Not available |
| Solubility | Not available | Soluble in water, ethanol | Hydrochloride salt is soluble in DMF (20 mg/ml), DMSO (20 mg/ml), Ethanol (20 mg/ml), and PBS (pH 7.2, 10 mg/ml).[2] |
Synthesis and Purification
While a specific, detailed, and publicly available protocol for the synthesis of 1-Benzyl-3-(trifluoromethyl)piperazine is not readily found in peer-reviewed literature, its structure suggests several plausible synthetic routes based on established piperazine chemistry.
General Synthetic Strategies
A common approach involves the use of a pre-formed piperazine ring followed by sequential N-alkylation and modification. A likely synthetic pathway would involve the reaction of a suitable piperazine precursor with a benzylating agent and a source of the trifluoromethyl group.
One potential strategy is the N-benzylation of a 3-(trifluoromethyl)piperazine precursor . This would involve the reaction of a protected or unprotected 3-(trifluoromethyl)piperazine with benzyl bromide or a similar benzylating agent in the presence of a base.
Alternatively, a diastereoselective nucleophilic addition approach could be employed to introduce the trifluoromethyl group onto a pre-existing benzylpiperazine scaffold. This method offers the potential for stereocontrol at the C3 position of the piperazine ring.
Conceptual Synthesis Workflow
Caption: Conceptual synthetic routes to 1-Benzyl-3-(trifluoromethyl)piperazine.
Purification
Following synthesis, purification of 1-Benzyl-3-(trifluoromethyl)piperazine would typically be achieved using standard laboratory techniques. Column chromatography on silica gel is a common method for separating the desired product from starting materials and byproducts. The choice of solvent system for chromatography would depend on the polarity of the compound and impurities. Subsequent recrystallization or distillation under reduced pressure could be employed to achieve higher purity.
Inferred Pharmacological Profile
Direct pharmacological data for 1-Benzyl-3-(trifluoromethyl)piperazine is scarce in the scientific literature. However, its structural similarity to well-characterized piperazine derivatives, such as Benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), allows for an inferred pharmacological profile. It is crucial to note that these are extrapolations and would require experimental validation.
Potential Mechanism of Action
Piperazine derivatives are known to interact with various monoamine transporters and receptors in the central nervous system.
-
Dopaminergic and Noradrenergic Activity: The benzylpiperazine moiety is associated with stimulant-like effects, primarily through the release and inhibition of reuptake of dopamine and norepinephrine.[3] It is plausible that 1-Benzyl-3-(trifluoromethyl)piperazine retains some of this activity.
-
Serotonergic Activity: The trifluoromethyl group, particularly when on a phenyl ring as in TFMPP, is associated with potent serotonergic activity, often acting as a serotonin releasing agent and/or a 5-HT receptor agonist.[2][4] TFMPP itself is a known 5-HT1B receptor agonist.[5][6] The trifluoromethyl group directly on the piperazine ring in the target molecule may also confer significant serotonergic properties.
The combination of these structural features in 1-Benzyl-3-(trifluoromethyl)piperazine suggests a potential for a mixed dopaminergic, noradrenergic, and serotonergic profile. The interplay of these activities would determine its overall pharmacological effect, which could range from stimulant-like to entactogenic.
Caption: Inferred potential interactions with monoaminergic systems.
Structure-Activity Relationship (SAR) Considerations
The structure-activity relationship of piperazine derivatives is a well-explored area in medicinal chemistry. The nature and position of substituents on both the piperazine ring and any aromatic moieties significantly influence receptor affinity and functional activity. The trifluoromethyl group at the 3-position of the piperazine ring is a less common substitution pattern compared to N-aryl or N-benzyl substitutions. This substitution could introduce conformational constraints on the piperazine ring, potentially altering its binding mode to target proteins compared to its analogs. Further research on 3-substituted piperazines is needed to fully elucidate these SAR trends.
Analytical Methodologies
The detection and quantification of piperazine derivatives are well-established in forensic and analytical chemistry. The methods used for BZP and TFMPP would likely be applicable to 1-Benzyl-3-(trifluoromethyl)piperazine.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard technique for the identification of piperazine derivatives in various matrices, including seized materials and biological samples. The compound would be expected to show a characteristic fragmentation pattern upon electron ionization, allowing for its unambiguous identification.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly with electrospray ionization (ESI), is another powerful tool for the analysis of piperazine derivatives, especially in biological fluids like urine and blood.[2] This technique offers high sensitivity and selectivity.
Experimental Protocol: General GC-MS Analysis
-
Sample Preparation: For a solid sample, dissolve a small amount in a suitable organic solvent such as methanol or acetonitrile. For biological samples, a liquid-liquid or solid-phase extraction would be necessary to isolate the analyte from the matrix.
-
Instrument Setup:
-
Gas Chromatograph: Use a capillary column suitable for amine analysis (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injector: Operate in split or splitless mode, with a typical injection volume of 1 µL.
-
Oven Program: A temperature gradient program would be used to ensure good separation of the analyte from any other components in the sample. A typical program might start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C).
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Acquire data in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
-
-
Data Analysis: Compare the retention time and mass spectrum of the unknown peak to that of a certified reference standard of 1-Benzyl-3-(trifluoromethyl)piperazine for positive identification.
Inferred Safety and Toxicity
There is no specific toxicological data available for 1-Benzyl-3-(trifluoromethyl)piperazine. However, the known toxicities of its close analogs, BZP and TFMPP, provide a basis for inferring potential safety concerns. The combination of BZP and TFMPP has been associated with a range of adverse effects, including sympathomimetic and dissociative symptoms.[7]
Potential Adverse Effects
Based on the profiles of related compounds, potential adverse effects of 1-Benzyl-3-(trifluoromethyl)piperazine could include:
-
Cardiovascular: Increased heart rate and blood pressure.
-
Neurological: Agitation, anxiety, dizziness, headache, and in severe cases, seizures.[3]
-
Psychological: Confusion, altered perception, and insomnia.[3]
Handling and Safety Precautions
As a research chemical with an unknown toxicological profile, 1-Benzyl-3-(trifluoromethyl)piperazine should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood to avoid inhalation of any vapors or dust.
Conclusion
1-Benzyl-3-(trifluoromethyl)piperazine is a structurally interesting molecule that holds potential as a building block in medicinal chemistry. Its combination of a benzyl group and a trifluoromethyl substituent on the piperazine core suggests a complex pharmacological profile likely involving interactions with multiple monoamine systems. However, a significant lack of empirical data on its synthesis, pharmacology, and toxicology necessitates further research to fully characterize this compound. This technical guide has aimed to provide a comprehensive overview of the currently available information and to offer a scientifically grounded, inferred profile based on the well-documented properties of its close chemical relatives. Researchers working with or considering the use of 1-Benzyl-3-(trifluoromethyl)piperazine should proceed with a clear understanding of these data gaps and take appropriate safety precautions.
References
- Elliott, S. (2011). Investigation of the First Deaths in the United Kingdom Involving the Detection and Quantitation of the Piperazines BZP and 3-TFMPP. Journal of Analytical Toxicology, 35(5), 239-249.
-
PubChem. (n.d.). 1-(3-(Trifluoromethyl)phenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]
- Vorce, S. P., Holler, J. M., Levine, B., & Past, M. R. (2008). Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. Journal of analytical toxicology, 32(6), 444–450.
-
ChemSynthesis. (n.d.). 1-[3-(trifluoromethyl)phenyl]piperazine. Retrieved from [Link]
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
- Baumann, M. H., Clark, R. D., Budzynski, A. G., Partilla, J. S., Blough, B. E., & Rothman, R. B. (2005). N-substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA, or 'Ecstasy'). Neuropsychopharmacology, 30(3), 550–560.
- Schep, L. J., Slaughter, R. J., & Beasley, D. M. (2011). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Clinical toxicology (Philadelphia, Pa.), 49(8), 705–719.
- Herndon, J. L., Pierson, M. E., & Glennon, R. A. (1992). Mechanistic investigation of the stimulus properties of 1-(3-trifluoromethylphenyl)piperazine. Pharmacology, biochemistry, and behavior, 43(3), 739–748.
-
S. D. Fine-Chem Limited. (n.d.). 3-HYDROXYACETOPHENONE Safety Data Sheet. Retrieved from [Link]
-
SWGDrug. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. Retrieved from [Link]
- Wood, D. M., Dargan, P. I., & Albert, S. (2008). Dissociative and sympathomimetic toxicity associated with recreational use of 1-(3-trifluoromethylphenyl) piperazine (TFMPP) and 1-benzylpiperzine (BZP). Journal of medical toxicology : official journal of the American College of Medical Toxicology, 4(4), 254–257.
- Curley, L. E., Kydd, R. R., Robertson, M. C., Pillai, A., McNair, N., Lee, H., Kirk, I. J., & Russell, B. R. (2015). Acute Effects of the Designer Drugs Benzylpiperazine (BZP) and Trifluoromethylphenylpiperazine (TFMPP) Using Functional Magnetic Resonance Imaging (fMRI) and the Stroop Task--A Pilot Study. Psychopharmacology, 232(16), 2969–2980.
- Dias da Silva, D., Silva, M. J., Moreira, P., & Carmo, H. (2017). In vitro hepatotoxicity of 'Legal X': the combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) triggers oxidative stress, mitochondrial impairment and apoptosis. Archives of toxicology, 91(3), 1339–1352.
- Jurowski, K., Kobylarz, D., & Noga, M. (2025). ADME profile of BZP (benzylpiperazine) - first application of multi-in silico approach methodology for comprehensive prediction of ADME profile (absorption, distribution, metabolism and excretion) important for clinical toxicology and forensic purposes. Chemico-biological interactions, 421, 111775.
-
Neogen. (2023). Lecithin, Safety Data Sheet, English. Retrieved from [Link]
-
Waldeck GmbH & Co. KG. (2022). Safety Data Sheet. Retrieved from [Link]
-
Wikipedia contributors. (2024, January 29). Piperidine. In Wikipedia, The Free Encyclopedia. Retrieved February 4, 2026, from [Link]
Sources
- 1. ikm.org.my [ikm.org.my]
- 2. Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Psychopharmacological profile of 1-(m-(trifluoromethyl) phenyl) piperazine (TFMPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dissociative and sympathomimetic toxicity associated with recreational use of 1-(3-trifluoromethylphenyl) piperazine (TFMPP) and 1-benzylpiperzine (BZP) - PubMed [pubmed.ncbi.nlm.nih.gov]
